![molecular formula C20H21F4N3O3 B168344 1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 118829-06-4](/img/structure/B168344.png)
1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H21F4N3O3 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid, a synthetic compound belonging to the quinoline derivatives, has garnered attention due to its potential biological activities. Its molecular formula is C20H21F4N3O3, and it exhibits a unique structural composition that suggests various pharmacological applications, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The compound features several key functional groups:
- Cyclopropyl group : Enhances lipophilicity.
- Fluorine atoms : Positioned at the 6 and 8 locations, which may enhance biological activity through increased binding affinity to targets.
- Pyrrolidine moiety : Contributes to its interaction with biological systems.
- Trifluoromethyl group : Known to improve metabolic stability and bioavailability.
Antimicrobial Activity
Research indicates that quinoline derivatives often demonstrate significant antibacterial effects. The presence of the trifluoromethyl group is associated with enhanced antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6d | Mycobacterium smegmatis | 6.25 µg/mL |
9c | Pseudomonas aeruginosa | Not specified |
Antitumor Activity
The compound's structural components suggest potential efficacy as an antitumor agent. Quinoline derivatives have been noted for their ability to interfere with DNA replication and repair mechanisms, which is critical in cancer therapy . Preliminary studies indicate that similar compounds can inhibit cancer cell lines effectively.
The proposed mechanism of action for this compound involves:
- Inhibition of DNA gyrase : A key enzyme in bacterial DNA replication.
- Interference with topoisomerase IV : Essential for bacterial cell division.
These mechanisms are crucial for the compound's potential as both an antimicrobial and anticancer agent.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of quinoline derivatives. For example, a study highlighted the synthesis of various quinoline derivatives, including those with trifluoromethyl groups, which showed significant antibacterial activity against Mycobacterium smegmatis .
Another study examined the structure-activity relationship (SAR) of similar compounds, indicating that modifications at specific positions could enhance biological efficacy. The presence of electron-withdrawing groups was found to increase antibacterial potency .
Applications De Recherche Scientifique
Antibacterial Properties
1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid exhibits significant antibacterial activity. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. This makes it a candidate for treating infections caused by resistant bacterial strains.
Antiviral Properties
Recent studies suggest that this compound may also possess antiviral properties. It has shown potential in interacting with various receptors in the central nervous system (CNS), which could influence neurotransmitter pathways and offer therapeutic benefits against viral infections.
Drug Development
The unique structural features of this compound make it an attractive candidate for drug development. Researchers are investigating its potential as:
- An antibacterial agent against resistant strains.
- A CNS-active drug , possibly for treating neurological disorders.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy or reduce side effects. Variations in substituents, such as altering the pyrrolidine moiety or fluorine positions, can lead to compounds with improved pharmacological profiles.
Case Study 1: Antibacterial Efficacy
A study conducted on various quinolone derivatives demonstrated that modifications similar to those found in this compound significantly increased activity against Gram-negative bacteria, particularly strains resistant to conventional antibiotics.
Case Study 2: CNS Interaction
Another research project explored the interaction of this compound with neurotransmitter receptors. The findings indicated that it could modulate dopamine and serotonin pathways, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Chloroquinolone | Lacks trifluoromethyl group | More potent against specific bacterial strains |
8-Methoxyquinolone | Contains methoxy instead of fluoro | Different solubility profile affecting bioavailability |
7-(3-Aminopyrrolidinyl)-6-fluorocyclopropylquinolone | Similar pyrrolidine attachment | Enhanced CNS activity due to structural modifications |
This table highlights how this compound stands out among structurally related compounds due to its unique functional groups and biological activities.
Propriétés
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F4N3O3/c1-25-7-10-4-5-26(8-10)17-14(21)6-12-16(15(17)20(22,23)24)27(11-2-3-11)9-13(18(12)28)19(29)30/h6,9-11,25H,2-5,7-8H2,1H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBSOJLZZXELIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F4N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922790 |
Source
|
Record name | 1-Cyclopropyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118829-06-4 |
Source
|
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo-8-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118829064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.